{[(3S)-4-(Benzyloxy)-2,3-dimethylbutan-2-yl]oxy}(tert-butyl)dimethylsilane
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Overview
Description
{[(3S)-4-(Benzyloxy)-2,3-dimethylbutan-2-yl]oxy}(tert-butyl)dimethylsilane is a complex organic compound that features a benzyloxy group, a dimethylbutan-2-yl group, and a tert-butyl dimethylsilane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(3S)-4-(Benzyloxy)-2,3-dimethylbutan-2-yl]oxy}(tert-butyl)dimethylsilane typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzyloxy group, the introduction of the dimethylbutan-2-yl group, and the attachment of the tert-butyl dimethylsilane group. Each step requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes that allow for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
{[(3S)-4-(Benzyloxy)-2,3-dimethylbutan-2-yl]oxy}(tert-butyl)dimethylsilane can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler hydrocarbons.
Substitution: The tert-butyl dimethylsilane group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid, while reduction can produce hydrocarbons like toluene.
Scientific Research Applications
{[(3S)-4-(Benzyloxy)-2,3-dimethylbutan-2-yl]oxy}(tert-butyl)dimethylsilane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound can be used in the study of biochemical pathways and enzyme mechanisms.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which {[(3S)-4-(Benzyloxy)-2,3-dimethylbutan-2-yl]oxy}(tert-butyl)dimethylsilane exerts its effects depends on its interaction with molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific biochemical outcomes. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
{[(3S)-4-(Benzyloxy)-2,3-dimethylbutan-2-yl]oxy}(tert-butyl)dimethylsilane: This compound is unique due to its specific combination of functional groups and stereochemistry.
Methylammonium lead halide: Another compound with unique structural properties and applications in solar cells and other technologies.
Secondary bioactive compounds from endosymbiotic bacteria: These compounds have antibacterial and anticancer activities.
Uniqueness
This compound stands out due to its specific structural features, which confer unique reactivity and potential applications in various fields. Its combination of a benzyloxy group, a dimethylbutan-2-yl group, and a tert-butyl dimethylsilane group makes it a versatile compound for scientific research and industrial applications.
Properties
Molecular Formula |
C19H34O2Si |
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Molecular Weight |
322.6 g/mol |
IUPAC Name |
tert-butyl-[(3S)-2,3-dimethyl-4-phenylmethoxybutan-2-yl]oxy-dimethylsilane |
InChI |
InChI=1S/C19H34O2Si/c1-16(14-20-15-17-12-10-9-11-13-17)19(5,6)21-22(7,8)18(2,3)4/h9-13,16H,14-15H2,1-8H3/t16-/m0/s1 |
InChI Key |
OKDNUJKBPDXEMV-INIZCTEOSA-N |
Isomeric SMILES |
C[C@@H](COCC1=CC=CC=C1)C(C)(C)O[Si](C)(C)C(C)(C)C |
Canonical SMILES |
CC(COCC1=CC=CC=C1)C(C)(C)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
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